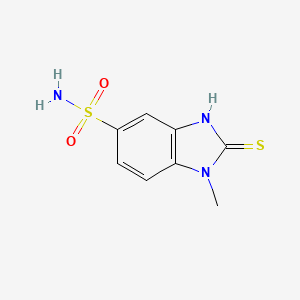

2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide

Description

Significance of Benzimidazole (B57391) Heterocycles in Drug Discovery

The benzimidazole ring system, formed by the fusion of a benzene (B151609) and an imidazole (B134444) ring, is a cornerstone in heterocyclic chemistry and drug development. nih.govijpsr.com Its structural resemblance to naturally occurring purines allows it to interact with a variety of biopolymers, making it a highly versatile and privileged scaffold. guidechem.com This versatility is demonstrated by the broad spectrum of pharmacological activities attributed to benzimidazole derivatives. nih.govchemijournal.com

The significance of the benzimidazole nucleus is rooted in its physicochemical properties, which include its capacity for hydrogen bond donation and acceptance, π-π stacking interactions, and hydrophobic interactions. nih.gov These features enable benzimidazole-containing molecules to bind effectively with a wide range of biological macromolecules. nih.gov Consequently, this scaffold is a key component in numerous FDA-approved drugs. nih.govresearchgate.net

Key Pharmacological Activities of Benzimidazole Derivatives:

Antimicrobial: Effective against various bacterial and fungal strains. nih.govijpsjournal.com

Anticancer: Shows potential in cancer management through various mechanisms. ijpsjournal.combohrium.com

Antiviral: Activity against a range of viruses has been documented. nih.govnih.gov

Anthelmintic: Widely used in both human and veterinary medicine to treat parasitic worm infections. guidechem.comnih.gov

Anti-inflammatory: Exhibits significant anti-inflammatory properties. nih.gov

Antihypertensive: Used in the management of cardiovascular conditions by helping to control high blood pressure. nih.govbohrium.com

Antidiabetic: Shows potential by influencing glucose metabolism and insulin (B600854) secretion. bohrium.com

The structural adaptability of the benzimidazole core allows for substitutions at multiple positions, enabling medicinal chemists to fine-tune the pharmacological profile of the resulting compounds. nih.govresearchgate.net This has made it a central focus of research for developing novel therapeutic agents. nih.govnih.gov

Table 1: Selected Pharmacological Applications of the Benzimidazole Scaffold

| Therapeutic Area | Examples of Activity |

|---|---|

| Oncology | Potent anticancer activity, hindering the growth of cancer cells. bohrium.com |

| Infectious Diseases | Antifungal, antiprotozoal, antiviral, antihelmintic, antibacterial properties. nih.govbohrium.com |

| Cardiovascular | Antihypertensive agents, aiding in the control of high blood pressure. bohrium.com |

| Metabolic Disorders | Potential as antidiabetic agents. bohrium.com |

| Inflammation | Anti-inflammatory, analgesic, and anti-ulcer activities. bohrium.com |

| Neurology | Anticonvulsant activities. bohrium.com |

Role of Sulfonamide Moieties in Bioactive Compounds

The sulfonamide functional group (R-SO₂NR'R'') is another pillar of medicinal chemistry, first rising to prominence with the discovery of sulfa drugs, the first broadly effective systemic antibacterials. wikipedia.orgimgroupofresearchers.com This discovery was a watershed moment in medicine, paving the way for the antibiotic revolution. wikipedia.org While their initial fame came from antimicrobial activity, the sulfonamide moiety has since been incorporated into a vast range of therapeutic agents with diverse biological functions. wikipedia.orgimgroupofresearchers.com

Sulfonamides are recognized for their ability to act as bioisosteres of carboxylic acids, meaning they can mimic the carboxylic group's interactions, such as forming a similar hydrogen bond network, while potentially offering improved metabolic stability and membrane permeability. nih.gov The chemical stability and rigid geometry of the sulfonamide group often result in crystalline compounds, a useful property in drug development. wikipedia.org

The therapeutic diversity of this scaffold is extensive, with sulfonamide-containing drugs being used as:

Antibacterials: By inhibiting dihydropteroate (B1496061) synthase, an enzyme crucial for folate synthesis in bacteria. researchgate.net

Diuretics: Thiazide and loop diuretics containing the sulfonamide group are essential in managing hypertension and edema. wikipedia.org

Antidiabetics: Sulfonylureas are a class of oral hypoglycemic agents used to treat type 2 diabetes. wikipedia.org

Anticancer agents: They can act as inhibitors of enzymes like carbonic anhydrase, which is implicated in some cancers. ajchem-b.comresearchgate.net

Anti-inflammatory agents: For instance, some COX-2 inhibitors contain a sulfonamide moiety. wikipedia.org

Antiviral agents: Including activity against HIV. eurekaselect.com

Anticonvulsants: Demonstrating utility in neurological disorders. eurekaselect.com

Table 2: Diverse Therapeutic Roles of the Sulfonamide Moiety

| Drug Class | Mechanism/Use |

|---|---|

| Antibacterial Agents | Inhibit bacterial folate synthesis. imgroupofresearchers.comresearchgate.net |

| Diuretics (Thiazide & Loop) | Treat hypertension and edema. wikipedia.org |

| Antidiabetic Agents (Sulfonylureas) | Manage blood sugar levels. wikipedia.org |

| Carbonic Anhydrase Inhibitors | Used in glaucoma and as anticancer agents. ajchem-b.com |

| COX-2 Inhibitors | Anti-inflammatory action. wikipedia.org |

| Anticonvulsants | Treatment of seizures. wikipedia.org |

Contextualizing 2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide within Privileged Structure Research

The compound this compound represents a deliberate fusion of the two aforementioned privileged structures. The rationale behind creating such a hybrid molecule is to synthesize a new chemical entity that may exhibit synergistic or novel biological activities, potentially targeting multiple pathways or possessing an enhanced pharmacological profile compared to molecules containing only one of the scaffolds. nih.gov

The benzimidazole portion provides a rigid, aromatic core known for its diverse biological interactions, while the sulfonamide group offers a key functional handle known for its strong hydrogen bonding capabilities and proven therapeutic relevance. nih.govnih.gov The introduction of a sulfonamide moiety to a benzimidazole scaffold has been explored as a strategy to enhance the bioactivities of the parent compound, particularly in developing new antimicrobial agents. nih.gov

Furthermore, the "2-mercapto" substitution on the benzimidazole ring is significant. 2-Mercaptobenzimidazole (B194830) and its derivatives are a well-studied class of compounds in their own right, exhibiting a wide range of biological effects, including antimicrobial, anticonvulsant, and anti-inflammatory activities. nih.govprimescholars.comnih.gov

Therefore, this compound is not merely a random combination of functional groups. It is a thoughtfully designed molecule that brings together three distinct, biologically relevant motifs:

The benzimidazole core, a proven privileged scaffold.

The 2-mercapto group, which imparts its own spectrum of bioactivity.

The sulfonamide moiety, another privileged structure with a long history of therapeutic success.

This molecular architecture is a prime example of the privileged structure-based approach to drug design, aiming to create novel compounds with a high probability of biological relevance by combining validated pharmacophores. nih.govscielo.br

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2-sulfanylidene-3H-benzimidazole-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2S2/c1-11-7-3-2-5(15(9,12)13)4-6(7)10-8(11)14/h2-4H,1H3,(H,10,14)(H2,9,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DERBQFJCXQRUTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)S(=O)(=O)N)NC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801183940 | |

| Record name | 2,3-Dihydro-1-methyl-2-thioxo-1H-benzimidazole-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801183940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

790271-20-4 | |

| Record name | 2,3-Dihydro-1-methyl-2-thioxo-1H-benzimidazole-5-sulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=790271-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-1-methyl-2-thioxo-1H-benzimidazole-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801183940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Mercapto 1 Methyl 1h Benzimidazole 5 Sulfonamide and Its Analogues

Historical and Contemporary Approaches to Benzimidazole (B57391) Core Synthesis

The benzimidazole scaffold, a fusion of benzene (B151609) and imidazole (B134444) rings, is a cornerstone of many therapeutic agents. nih.gov Its synthesis has been a subject of extensive research for over a century, leading to a variety of effective methods.

Historically, the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative, such as an aldehyde followed by oxidation, has been the most fundamental approach to constructing the benzimidazole ring system. researchgate.net The first synthesis of a benzimidazole derivative was reported in 1872 by Hoebrecker, who achieved this through the reduction of 2-nitro-4-methylacetanilide. A few years later, Ladenburg demonstrated a more direct condensation by reacting 3,4-diaminotoluene (B134574) with acetic acid. nih.gov These early methods often required harsh conditions, such as high temperatures and strong acids. acs.org

Contemporary approaches have focused on developing milder, more efficient, and environmentally benign protocols. The condensation of o-phenylenediamines with aldehydes remains a widely used and versatile method, with significant advancements in catalysis. beilstein-journals.org A diverse range of catalysts, including nanomaterials, have been employed to improve reaction rates and yields. beilstein-journals.org For instance, the use of ZnO nanoparticles has been shown to facilitate the synthesis of benzimidazoles from o-phenylenediamines and various aldehydes via a ball-milling technique. beilstein-journals.org Furthermore, green chemistry principles have been increasingly applied, utilizing solvent-free conditions or environmentally friendly solvents like water to minimize the ecological impact. researchgate.net

| Method | Reactants | Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Historical (Phillips Condensation) | o-phenylenediamine, Carboxylic Acid | High temperature, Strong acid (e.g., HCl) | Well-established, versatile | Harsh conditions, often low yields | acs.org |

| Historical (Ladenburg Synthesis) | o-phenylenediamine, Aldehyde | Oxidative conditions | Access to 2-substituted benzimidazoles | Requires an oxidation step | nih.gov |

| Contemporary (Catalytic Condensation) | o-phenylenediamine, Aldehyde | Catalyst (e.g., ZnO-NPs), milder conditions | Higher yields, faster reactions, milder conditions | Catalyst may be required | beilstein-journals.org |

| Contemporary (Green Synthesis) | o-phenylenediamine, Aldehyde | Solvent-free or in water | Environmentally friendly, simple work-up | May not be suitable for all substrates | researchgate.net |

Strategies for the Introduction of the 2-Mercapto Group

The introduction of a mercapto (thiol) group at the C2 position of the benzimidazole ring is a critical step in the synthesis of the target compound. This functional group can be incorporated through several synthetic routes, primarily involving the reaction of an o-phenylenediamine with a carbon disulfide equivalent.

One of the most common and traditional methods is the reaction of o-phenylenediamine with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide. ajol.infoniscpr.res.in This reaction proceeds through the formation of a dithiocarbamate (B8719985) intermediate, which then cyclizes to form the 2-mercaptobenzimidazole (B194830). Variations of this method involve the use of different bases and solvents to optimize the reaction conditions and yield.

Alternative reagents to carbon disulfide have also been explored. Thiourea can be used as a sulfur source in the reaction with o-phenylenediamine, although this often requires higher temperatures. researchgate.net Another approach involves the use of potassium ethyl xanthate, which serves as a convenient and effective source of the C=S group.

More recently, novel methods have been developed for the synthesis of 2-mercaptobenzimidazole derivatives. For instance, the condensation of o-phenylenediamines with N-aminorhodanine in xylene has been reported as a new and improved method for preparing these compounds. researchgate.net These contemporary strategies often aim for milder reaction conditions, higher yields, and greater substrate scope.

Methods for Methylation at the N1-Position of the Benzimidazole Ring

The methylation of the benzimidazole ring can be a complex process due to the presence of multiple nucleophilic sites: the two nitrogen atoms (N1 and N3) of the imidazole ring and the sulfur atom of the 2-mercapto group. Achieving regioselective methylation at the N1 position is crucial for the synthesis of 2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide.

Direct alkylation of 2-mercaptobenzimidazole with a methylating agent like methyl iodide often leads to a mixture of products, with S-methylation being a significant competing reaction. nih.gov The reaction conditions, including the choice of base and solvent, can influence the N/S selectivity. For instance, the use of a phase transfer catalyst has been employed in the alkylation of 2-mercaptobenzimidazole, leading to 1,3-dialkyl-2-alkylthio-1H-benzimidazolium bromides. researchgate.net

To achieve selective N1-methylation, indirect methods are often preferred. One strategy involves the initial protection of the thiol group, followed by N-methylation and subsequent deprotection. However, a more direct approach involves a two-step, one-pot synthesis where 2-chlorobenzimidazole (B1347102) is first N-alkylated, and then the chloro group is displaced by a thiolating agent like thiourea. nih.gov This method circumvents the issue of competing S-alkylation.

Recent advancements have also explored biocatalytic approaches for the regioselective N-methylation of benzimidazoles, offering a highly selective and environmentally friendly alternative to traditional chemical methods. researchgate.netorientjchem.org

Approaches to Sulfonamide Moiety Integration at the C5-Position

The introduction of a sulfonamide group at the C5 position of the benzimidazole ring is a key step in imparting specific biological activities to the final compound. This can be achieved through either direct sulfonamidation reactions or indirect routes involving the modification of a precursor.

Direct Sulfonamidation Reactions

Direct sulfonamidation typically involves the electrophilic substitution of the benzimidazole ring with a sulfonylating agent. A common and effective method is chlorosulfonation, where the benzimidazole core is treated with chlorosulfonic acid. This reaction introduces a chlorosulfonyl (-SO₂Cl) group at the C5 position, which is the most activated position for electrophilic substitution in the benzimidazole ring. The resulting benzimidazole-5-sulfonyl chloride is a versatile intermediate that can be readily converted to the desired sulfonamide by reaction with ammonia (B1221849) or a primary or secondary amine. rsc.org

Indirect Routes via Precursor Modification

Indirect methods for introducing the C5-sulfonamide group often start with a pre-functionalized benzimidazole. For example, a nitro group can be introduced at the C5 position via nitration of the benzimidazole core. The nitro group can then be reduced to an amino group, which is subsequently diazotized and reacted with sulfur dioxide in the presence of a copper catalyst (the Sandmeyer reaction) to yield the sulfonyl chloride. This intermediate can then be converted to the sulfonamide as described above.

Another indirect approach involves the synthesis of a benzimidazole derivative bearing a halogen at the C5-position. This halogen can then be subjected to a palladium-catalyzed cross-coupling reaction with a sulfonamide-containing boronic acid or a related organometallic reagent.

Synthesis of Hybrid and Conjugate Structures Involving the this compound Scaffold

The this compound scaffold serves as a versatile building block for the creation of hybrid and conjugate molecules with potentially enhanced or novel biological activities. The synthetic strategies for these molecules typically involve the modification of the existing functional groups on the core structure.

The thiol group at the C2 position is a particularly useful handle for conjugation. It can readily undergo S-alkylation with a variety of electrophiles, allowing for the attachment of other bioactive moieties. tsijournals.comnih.gov For instance, the reaction of 2-mercaptobenzimidazole derivatives with alkyl halides containing other functional groups can lead to the formation of ester, amide, or other heterocyclic-containing hybrid molecules. nih.gov

The sulfonamide nitrogen at the C5 position also offers a site for modification, although it is generally less reactive than the thiol group. N-alkylation or N-acylation of the sulfonamide can be achieved under specific conditions to introduce further diversity.

Furthermore, the benzimidazole ring itself can be part of a larger, fused heterocyclic system. For example, 2-mercaptobenzimidazole can react with α,β-unsaturated ketones or other bifunctional electrophiles to form thiazino[3,2-a]benzimidazole derivatives. These reactions create more complex and rigid structures that can have distinct pharmacological profiles. The synthesis of such hybrid molecules often involves multi-component reactions or sequential transformations to assemble the final complex structure.

| Reaction Step | Typical Reagents | Purpose | Reference |

|---|---|---|---|

| Benzimidazole Core Synthesis | o-phenylenediamine, Carbon disulfide/Thiourea/Aldehyde | Formation of the benzimidazole ring | nih.govresearchgate.netbeilstein-journals.orgresearchgate.net |

| Introduction of 2-Mercapto Group | Carbon disulfide, Potassium ethyl xanthate, N-aminorhodanine | Installation of the thiol group at C2 | researchgate.net |

| N1-Methylation | Methyl iodide, Dimethyl sulfate (B86663) (often in a multi-step sequence) | Selective methylation of the N1 position | nih.gov |

| C5-Sulfonamide Integration (Direct) | Chlorosulfonic acid, Ammonia/Amine | Direct introduction of the sulfonamide group at C5 | rsc.org |

| C5-Sulfonamide Integration (Indirect) | Nitration, reduction, diazotization, Sandmeyer reaction | Stepwise formation of the sulfonamide group via an amino intermediate | |

| Hybrid/Conjugate Synthesis | Functionalized alkyl halides, α,β-unsaturated ketones | Attachment of other bioactive moieties | tsijournals.comnih.gov |

Advanced Synthetic Techniques and Reaction Optimizations for Benzimidazole Sulfonamides

The synthesis of this compound and its analogues has evolved beyond classical methods, with modern research focusing on advanced techniques that offer improved yields, shorter reaction times, and more environmentally benign processes. These methodologies include one-pot syntheses, microwave-assisted reactions, and the application of novel catalytic systems, which collectively contribute to the efficient production of these pharmaceutically relevant compounds.

One notable advancement is the development of one-pot synthetic routes. A significant one-pot method facilitates the conversion of 2-mercaptobenzimidazole into 2-benzimidazolesulfonyl chloride, which then reacts with various aromatic amines to produce the desired sulfonamide derivatives. hakon-art.com This process utilizes a hydrogen peroxide-phosphorus pentachloride (H₂O₂-PCl₅) reagent system for the initial oxidative chlorination, followed by in-situ reaction with an amine. hakon-art.com This streamlined approach avoids the isolation of intermediates, thereby enhancing efficiency and reducing waste. hakon-art.com

Microwave-assisted organic synthesis has also emerged as a powerful tool for accelerating the synthesis of benzimidazole derivatives. jocpr.comarkat-usa.org Comparative studies have demonstrated that microwave irradiation can dramatically reduce reaction times from hours to minutes while simultaneously increasing product yields. mdpi.comnih.gov For instance, the synthesis of 1,2-disubstituted benzimidazoles using this technique has been shown to be highly efficient, often leading to quantitative yields in a fraction of the time required by conventional heating methods. mdpi.com This technology not only enhances reaction rates but also often results in cleaner reactions with higher purity products. jocpr.comarkat-usa.org

The optimization of reaction conditions, particularly through the use of novel catalysts, is another critical area of research. Copper-catalyzed reactions, for example, have been effectively employed for the synthesis of benzimidazole derivatives. mdpi.comresearchgate.netrsc.org These methods often involve the coupling of o-phenylenediamines with various substrates under mild conditions. researchgate.net The use of heterogeneous copper catalysts is particularly advantageous as they can be easily recovered and reused, adding to the sustainability of the process. researchgate.net Gold nanoparticles supported on materials like titanium dioxide (Au/TiO₂) have also been identified as highly effective catalysts for the selective synthesis of 2-substituted benzimidazoles at ambient conditions, demonstrating high yields and reusability. mdpi.com

"Click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has been successfully applied to create hybrid molecules incorporating both benzimidazole and sulfonamide moieties. nih.govnih.govcu.edu.eg This technique involves the reaction of an azide-containing benzenesulfonamide (B165840) with a terminal alkyne-functionalized benzimidazole. nih.govnih.gov The result is a triazole-linked conjugate, offering a modular and highly efficient approach to novel analogues. nih.gov

The tables below summarize and compare various advanced synthetic methods and optimization parameters for the synthesis of benzimidazole sulfonamides and their precursors.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzimidazole Derivatives

| Entry | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Conventional Heating | 2-8 hours | Variable (e.g., 60-80%) | mdpi.com |

| 2 | Microwave Irradiation | 3-10 minutes | Significantly Higher (up to 99%) | mdpi.commdpi.com |

Table 2: Optimization of Catalytic Systems for Benzimidazole Synthesis

| Catalyst System | Key Features | Typical Substrates | Advantages | Reference |

|---|---|---|---|---|

| H₂O₂-PCl₅ | One-pot oxidative chlorination | 2-Mercaptobenzimidazole, Aromatic Amines | High purity, Excellent yields, Short reaction time | hakon-art.com |

| Copper(II) Complex (Heterogeneous) | Mild, ambient temperature reaction | o-Phenylenediamines, Aryl Aldehydes | Recyclable catalyst, High yields, Environmentally benign | researchgate.net |

| Gold Nanoparticles (Au/TiO₂) | Heterogeneous catalysis at ambient conditions | o-Phenylenediamine, Aldehydes | High efficiency, Catalyst reusability, Mild conditions | mdpi.com |

| Copper(I)-mediated (Click Chemistry) | Azide-Alkyne Cycloaddition | Azide-functionalized sulfonamides, Alkyne-functionalized benzimidazoles | High efficiency, Modular approach for hybrid compounds | nih.govnih.gov |

These advanced methodologies represent significant progress in the synthesis of this compound and its analogues, offering more efficient, rapid, and sustainable routes to these important chemical entities.

Spectroscopic and Analytical Characterization Techniques for 2 Mercapto 1 Methyl 1h Benzimidazole 5 Sulfonamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the molecular structure of benzimidazole (B57391) sulfonamide derivatives. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

In ¹H NMR spectra of benzimidazole sulfonamide derivatives, the chemical shifts of protons offer significant structural insights. The proton of the sulfonamide group (–SO₂NH–) typically appears as a singlet in the downfield region, often between δ 8.78 and 11.03 ppm. rsc.orgresearchgate.net Aromatic protons of the benzimidazole ring system show signals in the range of δ 6.51 to 8.54 ppm. rsc.orgripublication.com The methyl group attached to the imidazole (B134444) nitrogen (N-CH₃) would be expected to produce a singlet, while other aliphatic protons, such as those in ethyl or acetyl groups, exhibit characteristic splitting patterns and chemical shifts. rsc.orgrsc.org For instance, a methyl group attached to the aromatic system might appear around δ 2.29-2.34 ppm. researchgate.netripublication.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Aromatic carbons in benzimidazole sulfonamide derivatives typically resonate in the region of δ 111.83 to 160.11 ppm. rsc.org The carbon of a methyl group attached to a nitrogen or the aromatic ring appears further upfield. For example, the carbon of an acetamide (B32628) methyl group has been observed around δ 24.57 ppm. rsc.org The characteristic signals from both ¹H and ¹³C NMR are indispensable for confirming the successful synthesis and structural integrity of these compounds. nih.gov

Table 1: Typical ¹H NMR Chemical Shift Ranges for Benzimidazole Sulfonamide Derivatives

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Sulfonamide (SO₂-NH) | 8.78 - 11.03 | Singlet |

| Aromatic (Ar-H) | 6.51 - 8.54 | Multiplet |

| N-Methyl (N-CH₃) | ~3.7 | Singlet |

| Thiol (SH) | 12.47 - 12.69 | Singlet |

| Aromatic Methyl (Ar-CH₃) | 2.29 - 2.34 | Singlet |

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Benzimidazole Sulfonamide Derivatives

| Carbon Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| Thione (C=S) | ~169 |

| Aromatic (Ar-C) | 111 - 160 |

| N-Methyl (N-CH₃) | ~30 |

| Aromatic Methyl (Ar-CH₃) | ~21 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the key functional groups present in 2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide derivatives. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

The sulfonamide group (SO₂NH) is readily identified by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations, typically appearing around 1336 cm⁻¹ and 1155 cm⁻¹, respectively. ripublication.com The N-H stretching vibration of the sulfonamide and the benzimidazole ring can be observed in the region of 3200-3400 cm⁻¹. ripublication.comnih.gov The C=N stretching vibration of the imidazole ring is typically found near 1600-1620 cm⁻¹. researchgate.netresearchgate.net Aromatic C-H stretching appears just above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to bands in the 1475-1516 cm⁻¹ region. researchgate.net The presence of the mercapto (S-H) group can be confirmed by a weak absorption band around 2573 cm⁻¹. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for Functional Groups in Benzimidazole Sulfonamide Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Sulfonamide/Imidazole) | Stretching | 3200 - 3400 |

| Aromatic C-H | Stretching | ~3050 |

| S-H (Thiol) | Stretching | ~2570 |

| C=N (Imidazole) | Stretching | 1600 - 1620 |

| Aromatic C=C | Stretching | 1475 - 1516 |

| SO₂ (Sulfonamide) | Asymmetric Stretching | ~1330 |

| SO₂ (Sulfonamide) | Symmetric Stretching | ~1155 |

Mass Spectrometry (MS) for Molecular Ion Analysis and Fragmentation Studies

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of the synthesized compounds. It also provides structural information through the analysis of fragmentation patterns. In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) confirms the molecular weight of the compound.

The fragmentation of benzimidazole sulfonamide derivatives often involves the cleavage of the sulfonamide group. Common fragmentation patterns include the loss of the SO₂R moiety or the benzodioxane group in related structures. researchgate.net For this compound, characteristic fragments would likely arise from the cleavage of the C-S bond of the sulfonamide, loss of SO₂, and fragmentation of the benzimidazole ring itself. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the calculation of the molecular formula. nih.gov

UV-Visible Spectroscopy for Electronic Transitions and Purity Assessment

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The benzimidazole ring is an aromatic chromophore that exhibits characteristic absorption bands in the UV region, typically arising from π → π* transitions. The position and intensity of these absorption maxima (λ_max) can be influenced by the substituents on the ring and the solvent used. For example, a related compound, 2-phenylbenzimidazole-5-sulfonic acid, shows distinct absorption spectra at different pH values, indicating changes in the electronic structure of the molecule upon protonation or deprotonation. researchgate.net This technique is also a useful tool for assessing the purity of a compound, as impurities with different chromophores can lead to additional absorption bands or shoulders in the spectrum.

Chromatographic Methods for Purity and Separation

Chromatographic techniques are essential for the separation and purification of synthesized compounds, as well as for assessing their purity.

Thin-Layer Chromatography (TLC) is a simple and rapid method used to monitor the progress of a chemical reaction and to get a preliminary indication of product purity. nih.gov By spotting the reaction mixture on a TLC plate and developing it with a suitable solvent system (e.g., n-hexane: ethyl acetate), the separation of reactants, products, and byproducts can be visualized, often under UV light. The retention factor (R_f) value is characteristic of a compound in a specific solvent system.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, quantification, and purification of compounds. In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. The components of a mixture are separated based on their differential partitioning between the two phases. A detector, such as a UV-Vis detector, records the elution of each component, producing a chromatogram. The retention time is a characteristic property of a compound under specific conditions, and the peak area is proportional to its concentration. HPLC is widely used to determine the purity of final products with high accuracy.

Structure Activity Relationship Sar Analysis of 2 Mercapto 1 Methyl 1h Benzimidazole 5 Sulfonamide Derivatives

Impact of Substitutions on the Benzimidazole (B57391) Core Structure

The biological activity of benzimidazole derivatives is intricately linked to the nature and position of substituents on the core bicyclic structure. nih.gov Modifications at the 2-mercapto, 1-methyl, and 5-sulfonamide positions, as well as other locations like C6, have been shown to modulate the therapeutic potential of these compounds.

Effects of 2-Mercapto and 1-Methyl Group Modifications

The 2-mercaptobenzimidazole (B194830) moiety is a key pharmacophore with a wide range of biological activities, including antimicrobial, antihistamine, and analgesic properties. The thiol group at the C2 position is a critical site for modification. Conversion of the thiol group into various derivatives can lead to new compounds with altered interactions at the site of action. For instance, S-alkylation and N-alkylation of 2-mercaptobenzimidazole have been employed to synthesize new derivatives with potential α-glucosidase inhibition and antioxidant activities. nih.gov

While specific studies on the 1-methyl group of 2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide are not extensively detailed in the provided research, the N-substitution on the benzimidazole ring is generally known to influence the molecule's physicochemical properties and biological activity. Regioselective N-methylation can be challenging but is crucial as different isomers can exhibit distinct biological profiles. nih.gov

Influence of Sulfonamide Position and Substituents at C5

The sulfonamide moiety is a well-established pharmacophore that can enhance the biological activity of the benzimidazole scaffold, often leading to improved antibacterial and antifungal properties. nih.govresearchgate.net The presence of a sulfonamide group can also enrich the lipophilic characteristics of the derivatives. nih.gov Benzimidazole-sulfonyl hybrids have demonstrated a broad spectrum of activities, including antibacterial, antifungal, and antiproliferative actions. nih.govresearchgate.net

The position of the sulfonamide group on the benzimidazole ring is critical. In a series of 2-substituted-benzimidazole-6-sulfonamides developed as carbonic anhydrase inhibitors, the sulfonamide at the C6 position was found to be effective. nih.gov While the provided information focuses on C6 substitution, it underscores the importance of the sulfonamide group's placement in determining the biological target and potency. Substituents on the sulfonamide nitrogen can also significantly impact activity.

Role of Other Substitutions (e.g., C6) on Biological Activity

Substitutions at other positions of the benzimidazole core, such as C5 and C6, have been extensively studied to enhance antimicrobial efficacy. nih.gov The introduction of various functional groups at these positions can modulate the electronic properties and steric bulk of the molecule, thereby influencing its interaction with biological targets. For instance, in a study of N-Mannich bases of substituted 2-mercapto-1H-benzimidazoles, a compound with an electron-withdrawing nitro group at the 6-position showed higher anti-inflammatory activity compared to those with electron-donating groups.

Correlation Between Specific Structural Features and Observed Biological Activities

The structural modifications of this compound derivatives have a direct correlation with their biological activities, particularly in enzyme inhibition and antimicrobial potency.

The benzimidazole-sulfonamide scaffold has been identified as a promising framework for the development of potent carbonic anhydrase inhibitors (CAIs). A study on 2-substituted-benzimidazole-6-sulfonamides revealed that these compounds can act as effective inhibitors of human carbonic anhydrase isoforms I, II, IX, and XII. nih.gov The selectivity towards different isoforms was influenced by the nature of the substituent at the C2 position. For example, derivatives with phenolic and benzoic acid moieties at the C2 position showed promising inhibitory activity and selectivity for the tumor-associated isoforms hCA IX and XII. nih.gov

The antimicrobial activity of benzimidazole derivatives is also heavily dependent on their structural features. The presence of a sulfonamide moiety is often associated with enhanced antibacterial and antifungal effects. nih.govresearchgate.net Studies on various 2-mercaptobenzimidazole derivatives have demonstrated their potential as antimicrobial agents. orientjchem.org For example, certain derivatives have shown significant activity against Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Carbonic Anhydrase Inhibition by 2-Substituted-Benzimidazole-6-sulfonamides

| Compound | Substituent at C2 | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

|---|---|---|---|---|---|

| 6 | 4-Hydroxyphenyl | 158 | 15.3 | 28.5 | 6.4 |

| 7 | 4-Hydroxyphenyl-N-methyl | 258 | 25.4 | 45.3 | 8.5 |

| 8 | 4-Carboxyphenyl | >10000 | 89.7 | 98.6 | 15.4 |

| AAZ * | - | 250 | 12 | 25 | 5.7 |

*Acetazolamide (standard inhibitor) (Data sourced from a study on 2-substituted-benzimidazole-6-sulfonamides) nih.gov

Stereochemical Considerations and Their Impact on Activity

Stereochemistry plays a crucial role in the biological activity of many pharmaceutical compounds, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles. biomedgrid.com Molecules with the same chemical formula but different spatial arrangements of atoms are known as stereoisomers, and their interactions with chiral biological targets like enzymes and receptors can be highly specific. biomedgrid.com

For the specific compound this compound, there is no inherent chiral center in the core structure. A chiral center would arise only if a substituent with a stereocenter is introduced. The scientific literature reviewed did not provide specific studies on the stereochemical aspects of this particular compound or its derivatives. However, it is a well-established principle in medicinal chemistry that for chiral benzimidazole derivatives, one enantiomer or diastereomer may exhibit significantly higher potency or a better safety profile than the others. biomedgrid.comscispace.com Therefore, should any modification to the parent compound introduce a chiral center, the separation and biological evaluation of the individual stereoisomers would be a critical step in the drug development process.

Computational and Theoretical Studies on 2 Mercapto 1 Methyl 1h Benzimidazole 5 Sulfonamide and Analogues

Molecular Docking Simulations for Target Identification and Ligand-Protein Binding Affinity

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein, thereby estimating the strength and nature of the interaction. This technique is instrumental in identifying potential biological targets and understanding the binding affinity of compounds like 2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide and its analogues.

Research on related benzimidazole (B57391) and sulfonamide derivatives has demonstrated the utility of molecular docking in predicting their inhibitory potential against various enzymes. For instance, studies on novel 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols, which share the mercaptobenzimidazole core, used docking to explore their binding modes within the active site of α-glucosidase. nih.govresearchgate.net These simulations revealed key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex and contribute to the compound's inhibitory activity. researchgate.net Similarly, docking studies on different sulfonamide derivatives have been used to screen for potential inhibitors of enzymes like DNA topoisomerase II and carbonic anhydrase-II, providing insights into their structure-activity relationships. nih.govscholarsresearchlibrary.com

The docking process typically involves generating a set of possible conformations for the ligand and placing them within the binding site of the protein. A scoring function is then used to rank these poses based on their predicted binding energy, with lower energy values indicating a more favorable interaction. In studies of benzimidazole derivatives, high docking scores have often correlated well with experimentally determined inhibitory concentrations (IC50 values). nih.gov For example, compounds with strong in vitro inhibition of α-glucosidase also showed high docking scores and favorable binding energies. nih.gov These computational models help rationalize experimental findings and guide the design of more potent analogues by identifying which structural modifications could enhance binding to the target protein. nih.gov

Table 1: Representative Molecular Docking Results for Benzimidazole Analogues

| Compound Type | Target Protein | Key Interactions Observed | Predicted Binding Energy / Docking Score (kcal/mol) | Reference |

|---|---|---|---|---|

| 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols | α-Glucosidase | Hydrogen bonding, Hydrophobic interactions | Scores > -6.0, Binding Energies as low as -29.98 | nih.gov |

| 2-Mercaptobenzimidazole (B194830) (Thiol form) | COVID-19 Protein (5R7Y) | Hydrogen bonding | Not specified | researchgate.net |

| Benzimidazole-derived N-Acylhydrazones | Carbonic Anhydrase-II | Hydrogen bonding with key residues (e.g., His94) | Not specified | nih.gov |

| Sulfonamide derivatives | BRD4 Receptor (4BJX) | Hydrogen bonding, Hydrophobic interactions | Favorable binding energies reported | nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Stability of Ligand-Receptor Complexes

While molecular docking provides a static snapshot of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view, modeling the movements of atoms and molecules over time. This technique is crucial for assessing the conformational stability of ligand-receptor complexes predicted by docking and for analyzing how the protein and ligand adapt to each other upon binding.

MD simulations have been applied to various sulfonamide and benzamide (B126) derivatives to validate docking results and understand the dynamic behavior of the complex. nih.govrsc.org For example, MD simulations performed on newly designed sulfonamide derivatives targeting the BRD4 receptor confirmed the stability of the docked poses over the simulation trajectory. nih.gov The analysis of root-mean-square deviation (RMSD) of the ligand and protein backbone during the simulation is a common metric used to evaluate stability; a stable RMSD plot suggests that the complex remains in a consistent conformation. researchgate.net

These simulations can reveal important details that static models cannot, such as the role of water molecules in the binding site, subtle conformational changes in the protein, and the persistence of key intermolecular interactions (like hydrogen bonds) over time. nih.gov By simulating the system under conditions that mimic a biological environment, MD provides a more realistic assessment of the binding event, adding a higher level of confidence to the predictions made by molecular docking. mdpi.com This approach has been used to support the proposed action mechanisms of mercapto-benzamides, demonstrating how the molecule interacts with its target protein dynamically. rsc.org

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity Descriptors, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of molecules. For compounds like this compound, DFT calculations can provide valuable insights into their geometry, stability, reactivity, and spectroscopic characteristics.

DFT is frequently used to optimize the molecular geometry of a compound to find its most stable (lowest energy) conformation. researchgate.net From this optimized structure, various electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.gov

Furthermore, DFT calculations can predict reactivity descriptors such as electronegativity, chemical hardness, and softness, which help in understanding the molecule's behavior in chemical reactions. Natural Bond Orbital (NBO) analysis, another component of DFT studies, can elucidate intramolecular electronic interactions and their stabilizing energies. researchgate.net DFT is also a powerful tool for predicting vibrational frequencies (FT-IR and Raman spectra) and NMR chemical shifts (¹H and ¹³C NMR). researchgate.netresearchgate.netnih.gov These theoretical predictions can be compared with experimental data to confirm the molecular structure and understand its vibrational modes. nih.gov

Table 2: DFT-Calculated Properties for Benzimidazole Analogues

| Compound | Method/Basis Set | Calculated Property | Value | Reference |

|---|---|---|---|---|

| 2-Mercaptobenzimidazole | B3LYP/6-311++G(d,p) | HOMO-LUMO Energy Gap | Not specified | researchgate.net |

| 2-Methylbenzimidazole | B3LYP/6-311++G(d,p) | Vibrational Frequencies | Calculated and compared with experimental IR/Raman spectra | nih.gov |

| N-Butyl-1H-benzimidazole | B3LYP/6-311++G(d,p) | Molecular Parameters | Optimized geometry showed excellent concurrence with experimental data | researchgate.net |

| Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates | CAM-B3LYP & M06 | HOMO-LUMO Energy Gap | Ranged from ~4.8 to 7.19 eV depending on substituent and functional | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity Profiling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. By building a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, saving time and resources in the drug discovery process.

For analogues of this compound, QSAR models can be developed to predict their potential as inhibitors of specific enzymes or receptors. These models are built using a dataset of compounds with known activities. Various molecular descriptors, which are numerical representations of a molecule's physicochemical properties (e.g., lipophilicity, electronic properties, size, and shape), are calculated for each compound. Statistical methods are then used to create an equation that correlates these descriptors with the observed biological activity.

Different QSAR approaches, such as 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), as well as Hologram QSAR (HQSAR), have been successfully applied to sulfonamide derivatives. nih.gov These models provide contour maps that visualize the regions around the molecule where certain properties (e.g., steric bulk, positive or negative electrostatic potential) are predicted to increase or decrease biological activity. nih.gov These insights are invaluable for the rational design of new analogues with improved potency. The robustness and predictive power of QSAR models are typically validated both internally and externally to ensure their reliability. nih.gov

In silico ADMET Predictions (Focus on Theoretical Models for Absorption, Distribution, Metabolism, Excretion)

Beyond predicting a compound's activity at a target (pharmacodynamics), it is equally important to predict how it will behave within an organism (pharmacokinetics). In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models are used to theoretically evaluate these properties early in the drug design process. For this compound and its analogues, these predictions help to identify potential liabilities that could lead to poor bioavailability or other undesirable outcomes.

Theoretical ADMET models are based on a compound's physicochemical properties, such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. researchgate.net These properties are often evaluated against established guidelines like Lipinski's Rule of Five and Veber's rule to assess a compound's potential for good oral absorption and bioavailability. researchgate.net

Various software platforms and web servers (e.g., SwissADME, DATA Warrior) are used to calculate these properties and predict a range of ADMET parameters. researchgate.net For example, predictions for benzimidazole and sulfonamide derivatives have included assessments of gastrointestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes like cytochrome P450. semanticscholar.orgnih.gov These in silico tools provide a rapid and cost-effective way to screen compounds and prioritize those with the most promising ADMET profiles for further development. researchgate.netsrce.hr

Table 3: Predicted ADMET Properties for Benzimidazole Analogues

| Compound Series | Prediction Tool | Predicted Properties | Key Findings | Reference |

|---|---|---|---|---|

| Synthesized Benzimidazole derivatives | DATA Warrior, SwissADME | TPSA, Drug-likeness (Lipinski's Rule) | TPSA values ranged from 28.68 to 74.5 Ų, and Lipinski's rule was generally satisfied. | researchgate.net |

| 2-(4-(methylsulfonyl) phenyl) benzimidazoles | In silico tools | Physicochemical properties, ADME, Drug-likeness | Compounds showed favorable predicted profiles. | semanticscholar.org |

| Sulfonamide derivatives tethered with pyrazole/pyridine | In silico tools | Molecular properties, Drug-likeness, ADMET | The most potent derivatives were recommended as candidates for further study based on favorable predictions. | nih.gov |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives | In silico tools | ADMET, Lipinski's Rule, Veber's Rule | Compounds showed good predicted solubility and absorption profiles with negligible toxicity. | researchgate.net |

Derivatization and Lead Optimization Strategies for the 2 Mercapto 1 Methyl 1h Benzimidazole 5 Sulfonamide Scaffold

Design Principles for Novel Benzimidazole-Sulfonamide Hybrids and Conjugates

The design of novel benzimidazole-sulfonamide hybrids and conjugates is a prominent strategy to enhance therapeutic potential by combining two or more pharmacologically active moieties into a single molecule. chemicalbook.com This approach, known as molecular hybridization, aims to leverage the synergistic effects of different pharmacophores to improve potency, selectivity, and pharmacokinetic profiles. nih.govrsc.org

A primary design principle involves the strategic linkage of the 2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide core with other heterocyclic systems known for their biological activities. sigmaaldrich.comnih.gov For instance, the nitrogen atom of the benzimidazole (B57391) ring and the sulfur atom of the mercapto group serve as key handles for derivatization. Alkylation, acylation, and condensation reactions at these positions allow for the introduction of various functionalities. nih.gov

One common approach is the creation of rigidified derivatives by incorporating five-membered heterocyclic rings like oxadiazoles (B1248032) or triazoles. nih.gov This strategy can enhance binding affinity to target proteins by reducing conformational flexibility. Conversely, an elongation strategy, which involves introducing flexible linkers such as amide moieties, can also be employed to optimize interactions with the target's binding site. nih.gov

The sulfonamide group itself is a critical component in the design of these hybrids. It is a well-established pharmacophore in a variety of therapeutic agents. dundee.ac.uk Modifications of the sulfonamide nitrogen, such as substitution with alkyl or aryl groups, can significantly influence the compound's electronic and lipophilic properties, thereby affecting its biological activity and pharmacokinetic parameters. researchgate.net The synthesis of such hybrids often involves multi-step reaction sequences, starting with the core benzimidazole structure followed by the introduction of the sulfonamide and other desired moieties through various chemical transformations. sigmaaldrich.com

The following table summarizes some design strategies for benzimidazole-sulfonamide hybrids:

| Design Strategy | Rationale | Potential Outcome |

| Molecular Hybridization | Combining two or more pharmacophores. | Synergistic activity, improved potency. |

| Rigidification | Incorporating rigid linkers (e.g., oxadiazole, triazole). | Enhanced binding affinity. |

| Elongation | Introducing flexible linkers (e.g., amides). | Optimized target interaction. |

| Sulfonamide Modification | Substitution on the sulfonamide nitrogen. | Modulation of electronic and lipophilic properties. |

Scaffold Hopping and Isosteric Replacements for Enhanced Potency and Selectivity

Scaffold hopping is a powerful lead optimization strategy that involves replacing the central core of a molecule with a structurally different scaffold while retaining similar biological activity. chemscene.comnih.gov This approach is particularly useful for discovering novel chemotypes with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position. ijmrhs.com For the this compound scaffold, several scaffold hopping and isosteric replacement strategies can be envisioned.

One approach involves the replacement of the benzimidazole core with other bicyclic heteroaromatic systems that can mimic its spatial arrangement and key interactions with a biological target. banglajol.info For example, imidazo[1,2-a]pyrimidines or related fused heterocyclic systems could be explored as potential replacements. dundee.ac.uk Such modifications can alter the physicochemical properties of the molecule, including its solubility and metabolic stability.

Isosteric replacement is a more subtle modification where a functional group is replaced by another group with similar steric and electronic properties. scispace.com In the context of the this compound scaffold, the mercapto group (-SH) could be replaced with other functionalities like a hydroxyl (-OH) or an amino (-NH2) group to explore changes in hydrogen bonding capacity and reactivity. Similarly, the sulfonamide group (-SO2NH2) can be replaced by other acidic functionalities. For instance, a triazolesulfone has been successfully designed as a bioisostere for an acyl sulfonamide in other contexts. nih.gov

The following table illustrates potential scaffold hopping and isosteric replacement strategies for the target scaffold:

| Original Moiety | Potential Replacement | Rationale |

| Benzimidazole | Imidazo[1,2-a]pyrimidine | Alter physicochemical properties, explore new chemical space. |

| 2-Mercapto (-SH) | Hydroxyl (-OH), Amino (-NH2) | Modify hydrogen bonding and reactivity. |

| 5-Sulfonamide (-SO2NH2) | Carboxylic acid (-COOH) | Change acidity and solubility. nih.gov |

| 5-Sulfonamide (-SO2NH2) | Tetrazole | Mimic the acidic properties of the sulfonamide. |

Strategies for Enhancing Specificity and Pharmacological Efficacy based on SAR Insights

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to a scaffold influence its biological activity. orientjchem.orgmdpi.com For the 2-mercaptobenzimidazole-5-sulfonamide scaffold, SAR insights can guide the rational design of derivatives with enhanced specificity and pharmacological efficacy. mdpi.com

SAR studies on related benzimidazole derivatives have revealed that substitutions at various positions of the benzimidazole ring significantly impact their biological profiles. orientjchem.org For instance, the introduction of electron-withdrawing groups, such as a nitro group, at the 6-position of the benzimidazole ring has been shown to be more active in some contexts than electron-donating groups. orientjchem.orgmdpi.com

In the case of the 5-sulfonamide moiety, the nature of the substituent on the sulfonamide nitrogen can drastically alter the activity. openaccesspub.org SAR studies on other sulfonamide-containing compounds have shown that the presence of specific heterocyclic rings attached to the sulfonamide group can lead to potent and selective inhibitors of various enzymes. rsc.orgnih.gov

Furthermore, modifications at the 2-mercapto position provide another avenue for optimization. S-alkylation of the mercapto group can introduce a variety of substituents, and the nature of these substituents can have a profound effect on the compound's biological activity. researchgate.net For example, the introduction of bulky or lipophilic groups at this position can enhance binding to hydrophobic pockets in a target protein.

The following table summarizes key SAR insights and their implications for the design of more efficacious this compound derivatives:

| Position of Modification | Type of Substituent | Observed Effect on Activity (in related scaffolds) |

| Benzimidazole Ring (e.g., C6) | Electron-withdrawing group (e.g., -NO2) | Increased activity. orientjchem.org |

| Benzimidazole Ring (e.g., C6) | Electron-donating group | Decreased activity. orientjchem.org |

| 5-Sulfonamide (-SO2NH-R ) | Heterocyclic ring | Can lead to potent and selective inhibition. rsc.org |

| 2-Mercapto (-S-R ) | Bulky/lipophilic group | May enhance binding to hydrophobic pockets. |

| 2-Mercapto (-S-R ) | Groups capable of hydrogen bonding | Can improve interactions with polar residues in the target. |

By systematically exploring these modifications and evaluating their impact on biological activity, it is possible to develop a comprehensive SAR profile for the this compound scaffold. This knowledge is crucial for the rational design of next-generation derivatives with improved therapeutic potential.

Future Research Directions and Unexplored Avenues for 2 Mercapto 1 Methyl 1h Benzimidazole 5 Sulfonamide

Development of Advanced and Sustainable Synthetic Routes

The advancement of novel therapeutic agents is intrinsically linked to the development of efficient and environmentally benign synthetic methodologies. For 2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide, future research should prioritize the development of advanced and sustainable synthetic routes. Current synthetic strategies for related benzimidazole (B57391) derivatives often involve multi-step processes that may utilize harsh reagents and generate significant chemical waste.

Future investigations could focus on the application of green chemistry principles. This includes the exploration of one-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, thereby reducing solvent usage and purification steps. The use of catalytic methods, particularly those employing earth-abundant and non-toxic metals, would also be a significant advancement. Furthermore, the development of solvent-free or aqueous-based reaction conditions would contribute to the sustainability of the synthesis. A comparative analysis of potential synthetic strategies is presented in Table 1.

Investigation of Novel Biological Targets and Therapeutic Applications (Non-clinical)

The benzimidazole and sulfonamide moieties are present in a wide array of approved drugs with diverse therapeutic applications. ijpsonline.com This suggests that this compound may interact with a variety of biological targets. Future non-clinical research should aim to identify and validate these novel targets.

Initial screening of the compound against a broad panel of enzymes and receptors could reveal unexpected biological activities. For instance, given that some sulfonamides are known carbonic anhydrase inhibitors, investigating the inhibitory activity of this compound against various carbonic anhydrase isoforms could be a fruitful area of research. cerradopub.com.br Similarly, the benzimidazole core is a feature of many kinase inhibitors; thus, screening against a panel of protein kinases is warranted. The potential biological activities of related benzimidazole derivatives include antimicrobial, anti-inflammatory, and anticonvulsant effects. primescholars.com Investigating these activities for the target compound could open up new therapeutic avenues.

Application of Emerging Computational Methodologies for Predictive Modeling

In recent years, computational chemistry has become an indispensable tool in drug discovery and development. For this compound, the application of emerging computational methodologies can provide valuable insights into its physicochemical properties, potential biological targets, and structure-activity relationships (SAR).

Future research should leverage techniques such as Density Functional Theory (DFT) to elucidate the electronic structure and reactivity of the molecule. researchgate.net Molecular docking studies can be employed to predict the binding modes of the compound with various biological targets, helping to prioritize experimental screening efforts. nih.gov Furthermore, the use of machine learning and artificial intelligence algorithms to develop predictive models for ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties can significantly accelerate the preclinical development process. A summary of relevant computational approaches is provided in Table 2.

Table 2: Emerging Computational Methodologies and Their Applications

| Computational Methodology | Application for this compound |

|---|---|

| Density Functional Theory (DFT) | Calculation of electronic properties, prediction of reactivity, and analysis of spectroscopic data |

| Molecular Docking | Prediction of binding affinity and orientation with biological targets, virtual screening of compound libraries |

| Molecular Dynamics (MD) Simulations | Investigation of conformational dynamics and binding stability with biological targets |

| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models for biological activity based on molecular descriptors |

Exploration of New Chemical Space Around the Benzimidazole Sulfonamide Core Scaffold

To fully explore the therapeutic potential of the this compound scaffold, a systematic exploration of the surrounding chemical space is necessary. This involves the synthesis and biological evaluation of a library of analogues with modifications at various positions of the molecule.

Future synthetic efforts could focus on the derivatization of the sulfonamide group with a variety of amines to probe the impact on biological activity and physicochemical properties. Additionally, substitution on the benzimidazole ring system could lead to the discovery of compounds with improved potency and selectivity. The exploration of different bioisosteric replacements for the mercapto group could also yield novel compounds with enhanced drug-like properties. A systematic SAR study will be crucial in identifying the key structural features required for optimal biological activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via heterocyclization of thiosemicarbazides followed by alkylation or sulfonation. Key steps include:

- Step 1 : Cyclization of acylated thiosemicarbazides using carbon disulfide under alkaline conditions to form the benzimidazole core .

- Step 2 : Sulfonation at the 5-position using chlorosulfonic acid, followed by methylation at the 1-position with methyl iodide in DMF .

- Optimization : Adjust reaction time (12–24 hours) and temperature (60–80°C) to improve yield. Monitor intermediates via TLC (silica gel, chloroform:methanol 9:1) .

Q. How can purity and structural integrity be validated during synthesis?

- Methodological Answer : Use a combination of:

- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values.

- Spectroscopy : ¹H NMR (DMSO-d₆) for mercapto (-SH) proton at δ 13.2–13.5 ppm; IR for S=O stretching (1160–1180 cm⁻¹) .

- Chromatography : HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity >95% .

Q. What are the standard protocols for evaluating antimicrobial activity of this compound?

- Methodological Answer :

- Assay Design : Use agar diffusion or microdilution methods against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans).

- Controls : Include ciprofloxacin (bacteria) and fluconazole (fungi) as positive controls.

- Data Interpretation : Report MIC values (µg/mL) and compare with structurally related derivatives to identify SAR trends .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular geometries?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) with SHELXL for refinement .

- Analysis : Compare torsion angles (e.g., C1-S1-C5-S2) and hydrogen-bonding networks (e.g., S-H···O) across studies. Discrepancies may arise from polymorphism or solvent effects .

- Example : A 2020 study found a 5° deviation in the dihedral angle between benzimidazole and sulfonamide groups compared to computational models, attributed to crystal packing .

Q. What strategies enhance the compound’s bioavailability for pharmacological applications?

- Methodological Answer :

- Solubility Enhancement : Co-crystallize with cyclodextrins or use salt forms (e.g., sodium sulfonate) .

- Prodrug Design : Mask the mercapto group via acetyl protection, followed by enzymatic cleavage in vivo .

- Pharmacokinetic Profiling : Conduct in vitro metabolic stability assays (e.g., liver microsomes) to identify degradation pathways .

Q. How can computational modeling predict SAR for derivatives with modified sulfonamide groups?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., E. coli dihydrofolate reductase). Focus on sulfonamide H-bonds with Arg98 and Thr113 .

- QSAR Analysis : Correlate Hammett σ values of substituents (e.g., electron-withdrawing groups at position 5) with bioactivity using MLR (R² > 0.85) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.